molecular formula C6H14N2O3 B10777449 2-Amino-4-(2-amino-ethoxy)-butyric acid

2-Amino-4-(2-amino-ethoxy)-butyric acid

Cat. No.: B10777449
M. Wt: 162.19 g/mol
InChI Key: FDDYPVBIHWFLOI-YFKPBYRVSA-N
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Description

2-Amino-4-(2-Amino-Ethoxy)-Butyric Acid is a synthetic amino acid derivative It is known for its unique structure, which includes an amino group and an ethoxy group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-Amino-Ethoxy)-Butyric Acid typically involves the reaction of 2-aminoethanol with butyric acid derivatives under controlled conditions. One common method includes the use of protective groups to prevent unwanted side reactions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under an inert atmosphere to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-Amino-Ethoxy)-Butyric Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-4-(2-Amino-Ethoxy)-Butyric Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-Amino-Ethoxy)-Butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes where the compound is incorporated into or alters biochemical reactions .

Comparison with Similar Compounds

  • 2-Amino-4-(2-Aminoethoxy)-3-Butenoic Acid
  • 2-Amino-4-(2-Aminoethoxy)-Butanoic Acid Dihydrochloride
  • 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Comparison: Compared to similar compounds, 2-Amino-4-(2-Amino-Ethoxy)-Butyric Acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. For instance, the presence of both amino and ethoxy groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(2S)-2-amino-4-(2-aminoethoxy)butanoic acid

InChI

InChI=1S/C6H14N2O3/c7-2-4-11-3-1-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

FDDYPVBIHWFLOI-YFKPBYRVSA-N

Isomeric SMILES

C(COCCN)[C@@H](C(=O)O)N

Canonical SMILES

C(COCCN)C(C(=O)O)N

Origin of Product

United States

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